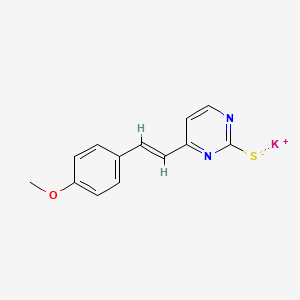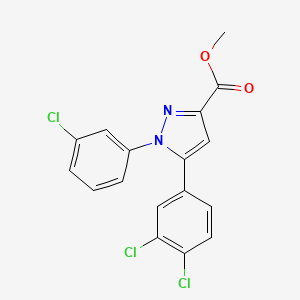
N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Overview
Description
N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to bind to certain receptors in the brain, which can have a variety of effects on the body. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide may be able to increase the levels of serotonin in the brain, which can have a calming and mood-stabilizing effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide are still being studied, but early research suggests that this compound may have a number of beneficial effects on the body. For example, it has been found to have anti-inflammatory properties, which could make it useful for the treatment of a variety of inflammatory conditions. Additionally, it has been found to have antioxidant properties, which could help to protect against oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide in lab experiments is that it is a well-established compound with a known synthesis method. This makes it relatively easy to produce and work with in the lab. Additionally, because this compound has been studied extensively, there is a large body of research available on its properties and potential uses.
However, there are also some limitations to using this compound in lab experiments. One potential limitation is that it may have some off-target effects, meaning that it could bind to receptors or molecules other than the ones it is intended to target. Additionally, because this compound has not yet been approved for use in humans, there may be some regulatory hurdles to overcome before it can be used in clinical studies.
Future Directions
There are a number of potential future directions for research on N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Some of the most promising areas of research include:
- Further exploration of the compound's potential use in the treatment of mood disorders, such as depression and anxiety.
- Investigation of the compound's anti-inflammatory and antioxidant properties, and its potential use in the treatment of inflammatory conditions and oxidative stress.
- Examination of the compound's potential as a tool for studying the serotonin 5-HT1A receptor and its role in the regulation of mood and behavior.
- Development of new analogs or derivatives of the compound that may have improved properties or reduced off-target effects.
Overall, N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a promising compound with a wide range of potential applications in scientific research. While there is still much to learn about this compound and its effects on the body, the research conducted so far suggests that it may have a number of beneficial properties and could be useful in the development of new treatments for a variety of conditions.
Scientific Research Applications
N-(tert-butyl)-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of neuroscience, where this compound has been found to bind to certain receptors in the brain that are involved in the regulation of mood and behavior. This has led to a number of studies exploring the potential use of this compound in the treatment of depression, anxiety, and other mood disorders.
properties
IUPAC Name |
N-tert-butyl-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)23-20(25)19-13-16-7-5-6-8-17(16)14-24(19)21(26)15-9-11-18(27-4)12-10-15/h5-12,19H,13-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSLCBZUMPWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3124338.png)
![Ethyl 2-[(4-chlorophenyl)carbamoyl]-3-(hydrazinecarbonyl)cyclopropane-1-carboxylate](/img/structure/B3124356.png)
![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate](/img/structure/B3124366.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B3124383.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124391.png)


![potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B3124399.png)




![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B3124430.png)
![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)